molecular formula C8H4Br2N2 B11840517 1,4-Dibromo-2,6-naphthyridine

1,4-Dibromo-2,6-naphthyridine

Cat. No.: B11840517
M. Wt: 287.94 g/mol
InChI Key: ACIODXNLNXYRDN-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dibromo-2,6-naphthyridine typically involves the bromination of 2,6-naphthyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow bromination processes. These methods allow for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced catalysts can further enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2,6-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of a wide range of derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with aryl or vinyl groups.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., potassium carbonate).

    Coupling Reactions: Palladium catalysts, bases (e.g., potassium phosphate), and solvents (e.g., toluene, dimethyl sulfoxide).

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products Formed

    Substitution Reactions: Various substituted naphthyridine derivatives.

    Coupling Reactions: Biaryl or vinyl-naphthyridine compounds.

    Reduction Reactions: 2,6-naphthyridine.

Scientific Research Applications

1,4-Dibromo-2,6-naphthyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2,6-naphthyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms can enhance its binding affinity and selectivity towards these targets, thereby modulating its biological effects.

Comparison with Similar Compounds

1,4-Dibromo-2,6-naphthyridine can be compared with other naphthyridine derivatives, such as:

    1,8-Naphthyridine: Known for its diverse biological activities and use in medicinal chemistry.

    1,5-Naphthyridine: Exhibits significant reactivity and applications in the synthesis of metal complexes and biologically active compounds.

    1,6-Naphthyridine: Studied for its anticancer, anti-HIV, and antimicrobial properties.

Properties

Molecular Formula

C8H4Br2N2

Molecular Weight

287.94 g/mol

IUPAC Name

1,4-dibromo-2,6-naphthyridine

InChI

InChI=1S/C8H4Br2N2/c9-7-4-12-8(10)5-1-2-11-3-6(5)7/h1-4H

InChI Key

ACIODXNLNXYRDN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=NC=C2Br)Br

Origin of Product

United States

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